Methyl 7-aminoisoquinoline-3-carboxylate
Description
Methyl 7-aminoisoquinoline-3-carboxylate is a heterocyclic organic compound featuring an isoquinoline core substituted with an amino group at position 7 and a methyl ester at position 2. Isoquinoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s structural complexity positions it as a promising candidate for drug discovery, particularly in targeting enzyme inhibitors or receptor modulators.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 7-aminoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,12H2,1H3 |
InChI Key |
QZQHKSDHXZZKKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: Isoquinoline vs. Quinoline: The position of the nitrogen atom distinguishes these cores. Amino vs. Acetyl Substituents: The amino group in this compound offers hydrogen-bond donor capability, whereas acetyl groups (e.g., in Methyl 7-acetylquinoline-3-carboxylate) act as hydrogen-bond acceptors. This difference may influence target selectivity .
Functional Group Impact: Methyl Ester vs. Carboxylic Acid: The methyl ester group enhances lipophilicity and membrane permeability compared to carboxylic acids (e.g., 6-Acetylquinoline-3-carboxylic acid), which are more polar and may limit bioavailability . Positional Effects: Substituent placement (e.g., acetyl at position 6 vs. 7) alters steric and electronic interactions, as seen in the reduced similarity score (0.91) for 6-Acetylquinoline-3-carboxylic acid .
Biological Relevance: this compound’s amino group may enhance interactions with enzymatic active sites, making it a stronger candidate for kinase or protease inhibition than its acetyl-substituted analogs .
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